molecular formula C9H14N3Na2O14P3 B14062021 Cytidine 5'-triphosphate, disodium salt

Cytidine 5'-triphosphate, disodium salt

Cat. No.: B14062021
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-UHFFFAOYSA-L
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Description

Cytidine 5’-triphosphate, disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and nucleic acid metabolism . This compound is essential for the synthesis of RNA and plays a crucial role in cellular energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate, disodium salt can be synthesized through the enzymatic phosphorylation of cytidine monophosphate (CMP). This process involves the use of specific enzymes such as CMP kinase and nucleoside diphosphate kinase to add phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .

Industrial Production Methods

Industrial production of cytidine 5’-triphosphate, disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, thereby increasing the yield of cytidine 5’-triphosphate .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate, disodium salt undergoes various biochemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving cytidine 5’-triphosphate, disodium salt include:

Major Products Formed

Major products formed from reactions involving cytidine 5’-triphosphate, disodium salt include:

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate (ATP)
  • Guanosine triphosphate (GTP)
  • Uridine triphosphate (UTP)

Uniqueness

Cytidine 5’-triphosphate, disodium salt is unique in its specific role in the synthesis of RNA and its involvement in the biosynthesis of phospholipids and nucleic acids. Unlike ATP, which is primarily involved in energy transfer, cytidine 5’-triphosphate plays a more specialized role in cellular processes .

Properties

Molecular Formula

C9H14N3Na2O14P3

Molecular Weight

527.12 g/mol

IUPAC Name

disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

NFQMDTRPCFJJND-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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